molecular formula C16H23ClN2O2 B5237368 N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide

Cat. No.: B5237368
M. Wt: 310.82 g/mol
InChI Key: CEONVQJNAZKJEP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a cyclohexyl(methyl)amino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and cyclohexylmethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and amination, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as amidation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[cyclohexylamino]acetamide: Lacks the methyl group on the amino moiety.

    N-(5-chloro-2-methoxyphenyl)-2-[methylamino]acetamide: Lacks the cyclohexyl group on the amino moiety.

    N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]propionamide: Has a propionamide backbone instead of acetamide.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both cyclohexyl and methyl groups on the amino moiety can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-19(13-6-4-3-5-7-13)11-16(20)18-14-10-12(17)8-9-15(14)21-2/h8-10,13H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEONVQJNAZKJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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